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Compound Name: CCRY7 Ligand 1

Cat. No.: B2820829

Introduction

The C-C chemokine receptor 7 (CCR7) is a G protein-coupled receptor that plays a pivotal role
in the immune system and in cancer biology.[1][2][3] Its primary function is to direct the
migration of immune cells, such as T cells and dendritic cells, to secondary lymphoid organs
where immune responses are initiated.[1][4] The ligands for CCR7 are the chemokines CCL19
and CCL21. The interaction between CCR7 and its ligands triggers a cascade of intracellular
signaling pathways that regulate cell migration, adhesion, and survival. Given its central role in
immune cell trafficking and its involvement in cancer metastasis, CCR7 is a significant target
for functional studies and therapeutic development. The CRISPR/Cas9 system offers a
powerful tool for creating precise gene knockouts, enabling researchers to investigate the
functional consequences of CCR7 ablation in various cell types. These application notes
provide detailed protocols for the CRISPR/Cas9-mediated knockout of CCR7 and subsequent
functional analyses.

CCRY7 Signaling Pathways

CCRY7 signaling is initiated by the binding of its ligands, CCL19 or CCL21. This binding induces
a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.
The subsequent dissociation of G protein subunits triggers multiple downstream signaling
cascades, including the PI3K/Akt, MAPK, and RhoA pathways, which collectively orchestrate
cellular responses such as chemotaxis, survival, and cytoskeletal rearrangement.
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Experimental Protocols

The following protocols provide a framework for the successful knockout of CCR7 and the
subsequent functional analysis of the edited cells.

Protocol 1: sgRNA Design and Validation

Effective gene knockout starts with the design of highly specific and efficient single guide RNAs
(SgRNAS).

1.1. sgRNA Design:

Utilize online design tools such as CRISPOR or the Broad Institute's GPP sgRNA Designer.

 Input the coding sequence (CDS) of the target gene (CCR?7).

» Select sgRNAs that target early exons to maximize the probability of generating a loss-of-
function mutation.

e Choose multiple sgRNA sequences with high on-target scores and low off-target scores to
minimize unintended edits. It is recommended to order at least two gRNA constructs per
gene to increase the chances of a successful knockout. Using two gRNAs targeting
sequences in close proximity can significantly increase the indel rate.
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1.2. sgRNA Cloning:
¢ Synthesize the designed sgRNA sequences as DNA oligonucleotides.

o Clone the oligonucleotides into a suitable sgRNA expression vector. Many vectors also co-
express Cas9, providing an "all-in-one" system.

1.3. sgRNA Validation (Optional but Recommended):

Transfect a cell line with the sgRNA/Cas9 plasmids.

After 48-72 hours, harvest genomic DNA.

Amplify the target region by PCR.

Use a mismatch cleavage assay (e.g., T7 Endonuclease | assay) or Sanger sequencing to
detect insertions and deletions (indels), which indicate cutting efficiency.

Protocol 2: CRISPR/Cas9 Delivery

The choice of delivery method depends on the cell type being targeted. Lentiviral transduction
is highly efficient for a wide range of cells, including primary cells and hard-to-transfect lines.

2.1. Lentivirus Production:

o Co-transfect HEK293T cells with the sgRNA/Cas9 lentiviral vector and packaging plasmids
(e.g., psPAX2 and pMD2.G).

e Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
o Concentrate the virus if necessary.

2.2. Lentiviral Transduction:

o Plate the target cells at an appropriate density.

o Add the lentiviral supernatant to the cells in the presence of polybrene (to enhance
transduction efficiency).
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 Incubate for 24-48 hours.
» Replace the virus-containing medium with fresh medium.

o Select for transduced cells using the appropriate antibiotic or by sorting for a fluorescent
marker if present on the vector.
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Protocol 3: Validation of CCR7 Knockout

It is crucial to validate the knockout at both the genomic and protein levels.

3.1. Genomic Validation:

 |solate genomic DNA from the selected cell population.

o PCR amplify the region of the CCR7 gene targeted by the sgRNA.

o Analyze the PCR products by Sanger sequencing to confirm the presence of indels.
3.2. Protein Level Validation:

o Western Blot: Lyse the cells and perform a Western blot using an antibody specific for CCR7.
A successful knockout will show a significant reduction or complete absence of the CCR7
protein band.

o Flow Cytometry: Stain the cells with a fluorescently labeled antibody against CCR7. Analyze
the cells by flow cytometry to quantify the percentage of cells that no longer express CCR7
on their surface.

Protocol 4: Functional Assays

Once the CCR7 knockout is confirmed, various functional assays can be performed to assess
the impact of its absence.

4.1. Cell Migration Assay (Transwell Assay):

o Seed the CCR7 knockout and control cells in the upper chamber of a Transwell insert.
e Add a chemoattractant (CCL19 or CCL21) to the lower chamber.

¢ Incubate for a suitable period (e.g., 2-4 hours).

o Quantify the number of cells that have migrated to the lower chamber. This can be done by
staining and counting the cells on the underside of the insert or by using a fluorescent dye
and measuring the fluorescence in the lower chamber.
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4.2. Cell Invasion Assay:

e This assay is similar to the migration assay, but the Transwell insert is coated with a layer of
Matrigel to mimic the extracellular matrix.

e This assay assesses the ability of cells to degrade the matrix and invade, a key process in
cancer metastasis.

4.3. Adhesion Assay:

Coat a 96-well plate with an appropriate substrate (e.g., fibronectin or ICAM-1).

Seed the CCR7 knockout and control cells in the wells.

Allow the cells to adhere for a specific time.

Wash away non-adherent cells.

Quantify the number of adherent cells, for example, by using a crystal violet staining assay.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from functional assays
comparing wild-type (WT) and CCR7 knockout (KO) cells.
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R Cell T Wild-T (WT) CCR7 Fold Change
ssa e e ild- e
g oA i Knockout (KO) (KO vs. WT)
Migration ) )
50,000 migrated 5,000 migrated
towards CCL21 T Cells 0.1
cells cells
(100 ng/mL)
Invasion towards ] .
Breast Cancer 25,000 invaded 2,500 invaded
CCL21 (100 0.1
Cells cells cells
ng/mL)
Adhesion to N 80% adherent 40% adherent
Dendritic Cells 0.5
ICAM-1 cells cells
In vivo tumor Oral Squamous 1500 mm3 tumor 500 mm3 tumor 0.33
growth Carcinoma Cells  volume volume '

Note: The data presented in this table are for illustrative purposes and will vary depending on
the specific cell type and experimental conditions. A study on oral squamous cell carcinoma
showed that CCR7 gene knockout can significantly inhibit tumor growth.

Conclusion

The CRISPR/Cas9 system provides a robust and efficient method for knocking out CCR7 to
study its function in various biological contexts. The protocols outlined above offer a
comprehensive guide for researchers to successfully generate CCR7 knockout cell lines and
perform subsequent functional analyses. Careful design of SgRNAs, efficient delivery of
CRISPR/Cas9 components, and thorough validation of the knockout are critical for obtaining
reliable and reproducible results. The functional assays described will enable a deeper
understanding of the role of CCR7 in immune cell trafficking, cancer progression, and other
physiological and pathological processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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